molecular formula C19H19ClN2O2S2 B3396382 N-(4-chloro-2-methoxy-5-methylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide CAS No. 1017662-79-1

N-(4-chloro-2-methoxy-5-methylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide

Cat. No.: B3396382
CAS No.: 1017662-79-1
M. Wt: 407 g/mol
InChI Key: GNYFVKVONNMVDQ-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a synthetic organic compound featuring a thiazole core, a privileged structure in medicinal chemistry. The molecular structure integrates a chloro-methoxy-methyl aniline moiety and a thiophene-substituted thiazole ring, suggesting potential for diverse biological activity. Thiazole derivatives are extensively investigated in pharmaceutical research for their potential as anti-inflammatory agents, often targeting enzymes like COX, LOX, and key signaling pathways such as JAK-STAT and MAPK . Furthermore, complex molecules containing thiazole and thiophene systems are common in the exploration of allosteric modulation of G-protein coupled receptors (GPCRs), similar to tools developed for targets like the Free Fatty Acid Receptor 3 (FFA3) . This compound is provided as a high-purity material to support early-stage discovery and structure-activity relationship (SAR) studies. It is intended for research use only and is not approved for use in humans or animals.

Properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2S2/c1-11-9-14(15(24-3)10-13(11)20)22-18(23)7-6-17-19(21-12(2)26-17)16-5-4-8-25-16/h4-5,8-10H,6-7H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYFVKVONNMVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CCC2=C(N=C(S2)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-2-methoxy-5-methylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, a thiophene moiety, and a chloro-substituted aromatic system. Its chemical formula is C17_{17}H18_{18}ClN2_2O2_2S, and it has been identified as a potential lead compound in medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of thiazole and thiophene compounds often exhibit significant antimicrobial properties. For instance, compounds containing thiazole rings have shown activity against various bacterial strains. The specific compound may share similar properties due to its structural components.

Anticancer Properties

Thiazole derivatives have been extensively studied for their anticancer activities. A study demonstrated that thiazole-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the thiophene group may enhance this activity by modulating signaling pathways involved in tumor growth.

Anti-inflammatory Effects

Compounds with similar structures have also been reported to possess anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been observed in related compounds, suggesting that this compound could potentially exhibit similar effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. Modifications to the thiazole and thiophene moieties can significantly influence the potency and selectivity of these compounds. For example, substituents at specific positions on the aromatic rings can enhance binding affinity to biological targets or improve pharmacokinetic properties.

Research Findings and Case Studies

Several studies have explored related compounds with promising results:

  • Antiviral Activity : A study on thiazole derivatives found that certain compounds could inhibit viral replication in vitro, showcasing their potential as antiviral agents .
  • Cytotoxicity Testing : In vitro assays demonstrated that structurally similar compounds exhibited cytotoxic effects on cancer cell lines, with IC50_{50} values indicating effective concentrations for inducing cell death .
  • In Vivo Studies : Animal models have been utilized to assess the therapeutic efficacy of related compounds, revealing significant reductions in tumor size and improved survival rates in treated groups compared to controls .

Summary Table of Biological Activities

Activity TypeCompound ClassObserved EffectsReference
AntimicrobialThiazole DerivativesInhibition of bacterial growth
AnticancerThiazole/ThiopheneInduction of apoptosis
Anti-inflammatoryThiazole DerivativesReduction of pro-inflammatory markers
AntiviralThiazole DerivativesInhibition of viral replication

Scientific Research Applications

Research has indicated that this compound exhibits various biological activities, which can be categorized as follows:

1. Anticancer Activity:
Several studies have reported that compounds containing thiazole and chloro-substituted phenyl groups demonstrate significant anticancer properties. For instance, derivatives of thiazoles have been shown to inhibit cancer cell proliferation in vitro and in vivo models. The specific compound may exhibit similar properties, potentially acting through mechanisms such as apoptosis induction or cell cycle arrest.

2. Antimicrobial Properties:
The presence of thiophene and thiazole rings in the structure suggests potential antimicrobial activity. Compounds with similar structures have been documented to possess broad-spectrum activity against various bacterial and fungal strains. This property is particularly valuable in the development of new antimicrobial agents in response to rising antibiotic resistance.

3. Anti-inflammatory Effects:
Research has highlighted the anti-inflammatory potential of compounds with similar structural features. The ability to modulate inflammatory pathways could make this compound a candidate for treating inflammatory diseases.

Applications in Medicinal Chemistry

The applications of N-(4-chloro-2-methoxy-5-methylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide in medicinal chemistry are promising:

1. Drug Development:
Given its diverse biological activities, this compound can serve as a lead compound for drug development targeting various diseases, including cancer and infections. Structure-activity relationship (SAR) studies could further optimize its efficacy and selectivity.

2. Synthesis of Novel Derivatives:
This compound can act as a precursor for synthesizing novel derivatives with enhanced pharmacological profiles. Modifications to the existing structure may yield compounds with improved potency or reduced side effects.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of thiazole derivatives. Researchers synthesized several analogs, including those similar to this compound, and evaluated their effects on human cancer cell lines. Results indicated significant inhibition of cell growth, suggesting that modifications to the thiazole ring could enhance anticancer activity .

Case Study 2: Antimicrobial Properties

In another research article focusing on antimicrobial agents published in Antimicrobial Agents and Chemotherapy, compounds with thiophene and thiazole scaffolds were tested against various pathogens. The study found that certain derivatives exhibited remarkable antibacterial activity against resistant strains, highlighting the potential of compounds like this compound as new therapeutic agents .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Variations in Heterocyclic Moieties

The thiazole-thiophene core in the target compound distinguishes it from analogs with other heterocycles. For example:

  • Ethyl 2-{2-methyl-4-[(4-methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl)methylthio]phenoxy}propanoate () substitutes the thiophene with a trifluoromethylphenyl group, increasing electron-withdrawing effects and metabolic stability .

Key Insight : Thiophene incorporation (as in the target compound) may improve membrane permeability compared to pyrimidine or phenyl analogs due to its planar, sulfur-rich structure .

Amide Chain Length and Substituent Effects

The propanamide chain in the target compound contrasts with shorter analogs:

  • 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides () share the propanamide backbone but incorporate oxadiazole-sulfanyl groups, which may alter solubility and target engagement .

Key Insight : The three-carbon chain in the target compound likely balances flexibility and steric hindrance, optimizing interactions with hydrophobic enzyme pockets .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Biological Activity (IC50) Synthesis Yield Reference
Target Compound Propanamide + thiazole-thiophene 4-Cl-2-MeO-5-MePh, thiophene N/A N/A
N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine Thiazole-pyrimidine Morpholinosulfonyl, methylphenyl N/A 38%
2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (Compound 3, ) Thiazole-hydrazide Phenyl, methyl HepG-2: 1.61–1.98 µg/mL Moderate
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Acetamide + triazole 4-ClPh, pyridinyl N/A N/A

Q & A

Q. What role do hybrid computational-experimental frameworks play in accelerating reaction discovery?

  • Methodological Answer :
  • Reaction path searching : Combine quantum chemical calculations (e.g., Gaussian) with automated lab platforms to predict and validate novel reaction pathways .
  • Machine learning : Train models on PubChem data to predict optimal conditions for thiazole-amide coupling .
  • High-throughput screening : Use robotic liquid handlers to test 100+ conditions in parallel, reducing development time by 70% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-2-methoxy-5-methylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(4-chloro-2-methoxy-5-methylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide

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